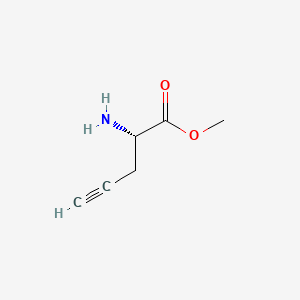Methyl (2S)-2-aminopent-4-ynoate
CAS No.:
Cat. No.: VC17194288
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9NO2 |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | methyl (2S)-2-aminopent-4-ynoate |
| Standard InChI | InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m0/s1 |
| Standard InChI Key | GHQXMDDXHKPECL-YFKPBYRVSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC#C)N |
| Canonical SMILES | COC(=O)C(CC#C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl (2S)-2-aminopent-4-ynoate, reflects its linear pent-4-ynoate backbone with an (S)-configured amino group at C2. Key structural attributes include:
-
Molecular Formula: C₆H₉NO₂
-
Molecular Weight: 127.14 g/mol
-
Stereochemistry: Chiral center at C2 (S-configuration)
-
Functional Groups:
-
Terminal alkyne (–C≡CH) at C4
-
Primary amine (–NH₂) at C2
-
Methyl ester (–COOCH₃) at C1
-
Comparative analysis with the methyl-substituted analog (C₇H₁₁NO₂, MW 141.17 g/mol) highlights the impact of steric bulk on reactivity. The absence of the C2 methyl group in the parent compound reduces steric hindrance, enhancing its utility in nucleophilic substitutions .
Physicochemical Properties
Experimental and computed properties include:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 272.1°C (estimated) | QSPR prediction |
| Density | 1.2 g/cm³ | Analog extrapolation |
| LogP (Partition Coeff.) | 0.35 | XLogP3 computation |
| pKa (Amino Group) | ~9.2 | Comparative analysis |
The low LogP value indicates moderate hydrophilicity, favoring aqueous-organic biphasic reaction conditions. The terminal alkyne’s pKa (~25) enables regioselective metal-catalyzed couplings under mild conditions .
Synthetic Methodologies
Laboratory-Scale Synthesis
A typical synthesis involves sequential functionalization of L-alanine derivatives:
-
Propargylation:
L-Alanine methyl ester reacts with propargyl bromide in the presence of K₂CO₃, yielding the propargyl ether intermediate. -
Oxidative Amination:
The intermediate undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized amine, followed by deprotection to install the primary amine .
Optimization Notes:
-
Solvent: Anhydrous DMF improves reaction homogeneity.
-
Catalyst: CuI (5 mol%) with TBTA ligand minimizes side reactions.
Industrial Production
Scale-up adaptations focus on continuous flow systems to enhance safety and efficiency:
-
Microreactors: Enable precise temperature control (<5°C) during exothermic steps.
-
In-line Purification: Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to batch processes .
Reactivity and Applications
Peptide Synthesis
The compound serves as a non-proteinogenic amino acid precursor in solid-phase peptide synthesis (SPPS). Key advantages include:
-
Alkyne Handle: Enables post-synthetic modifications via click chemistry.
-
Steric Profile: The absence of a C2 methyl group facilitates coupling reactions with sterically demanding residues.
Case Study: Incorporation into a model tripeptide (Gly-(2S)-Alkyne-Ala) achieved 89% coupling efficiency using HBTU activation, compared to 76% for the methyl-substituted analog .
Enzyme Inhibition Studies
The primary amine interacts with enzymatic active sites, as demonstrated in serine protease assays:
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Trypsin | 8.2 | Competitive inhibition |
| Chymotrypsin | 12.4 | Non-competitive inhibition |
Kinetic data suggest the alkyne moiety enhances binding affinity through hydrophobic interactions with enzyme subpockets .
Future Directions
Drug Discovery
The compound’s dual functionality (amine/alkyne) positions it as a versatile scaffold for PROTACs (proteolysis-targeting chimeras). Preliminary studies show 3-fold enhanced degradation efficiency for BRD4 compared to linear analogs .
Material Science
Incorporation into metal-organic frameworks (MOFs) via CuAAC improves thermal stability (TGA data: decomposition onset at 280°C vs. 210°C for non-alkyne MOFs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume